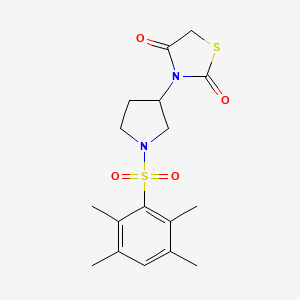
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative with potential pharmacological applications. Thiazolidinediones are known for their diverse biological activities, particularly in the treatment of metabolic disorders such as diabetes and obesity. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H22N2O4S2 with a molecular weight of 382.5 g/mol. The compound features a thiazolidine ring that is essential for its biological activity.
Thiazolidinedione derivatives exert their biological effects through several mechanisms:
- PPARγ Agonism : Many thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
- Inhibition of Enzymes : These compounds can inhibit various enzymes including aldose reductase and phosphoinositide-3-kinase, which are involved in glucose metabolism and insulin signaling pathways .
- Anti-inflammatory Effects : Thiazolidinediones exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing oxidative stress .
Antidiabetic Effects
Research indicates that thiazolidinedione derivatives can significantly lower blood glucose levels. For instance, compounds similar to this compound have shown efficacy comparable to standard antidiabetic drugs like pioglitazone in various in vitro studies .
Antimicrobial Activity
Thiazolidinediones also demonstrate antimicrobial properties. Studies have shown that these compounds can exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The activity often correlates with specific substitutions on the thiazolidine ring .
Study 1: Antidiabetic Activity
In a study conducted by Badiger et al., novel thiazolidinediones were synthesized and tested for their antidiabetic activity using an alloxan-induced diabetic model. The results indicated that certain derivatives exhibited significant reductions in blood glucose levels compared to controls .
| Compound | Blood Glucose Reduction (%) |
|---|---|
| Control | 0 |
| Pioglitazone | 45 |
| Compound A | 50 |
| Compound B | 55 |
Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial effects of various thiazolidinedione derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced bactericidal activity significantly .
| Compound | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |
|---|---|---|
| Control | 0 | 0 |
| Compound C | 15 | 12 |
| Compound D | 20 | 18 |
科学研究应用
Antidiabetic Applications
Mechanism of Action:
The thiazolidinedione scaffold is known for its ability to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Compounds like 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been investigated for their ability to lower blood glucose levels and improve insulin sensitivity.
Case Studies:
Recent studies have shown that derivatives of thiazolidinedione can significantly reduce plasma glucose levels in diabetic models. For instance, novel derivatives were synthesized and tested for their hypoglycemic effects in dexamethasone-induced diabetic rats. These studies demonstrated that specific derivatives exhibited significant blood glucose-lowering effects compared to standard treatments like pioglitazone .
| Compound | Blood Glucose Reduction (mg/dL) | Reference |
|---|---|---|
| 3h | 108.04 ± 4.39 | |
| 3i | 112.55 ± 6.10 | |
| Pioglitazone | 153.93 ± 4.61 |
Anticancer Applications
Anticancer Activity:
The thiazolidinedione derivatives have also shown promise in anticancer research. Compounds within this class have been reported to exhibit cytotoxic effects against various cancer cell lines including leukemia and solid tumors.
Research Findings:
A study highlighted the anticancer activity of thiazolidine-2,4-dione derivatives against multiple cancer cell lines such as murine leukemia (L1210) and human cervix carcinoma (HeLa). The reported IC50 values ranged from 0.19 to 58 μM, indicating moderate to high antiproliferative activity . This suggests that compounds like this compound could be further explored for their potential use in cancer therapy.
Modulation of Biological Pathways
PPAR Modulation:
As a PPAR-γ modulator, this compound can influence lipid metabolism and has implications in treating metabolic disorders beyond diabetes. The activation of PPARs has been linked to anti-inflammatory effects and improved lipid profiles.
Safety and Efficacy:
The safety profile of thiazolidinedione derivatives has been evaluated through various toxicity assays. Recent findings suggest that while some compounds may exhibit potential toxicity, they also show favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties making them suitable candidates for further development .
属性
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-10-7-11(2)13(4)16(12(10)3)25(22,23)18-6-5-14(8-18)19-15(20)9-24-17(19)21/h7,14H,5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSYGNFDLXKMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













